methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzothiophene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, including the formation of the thiazolidine ring and the benzothiophene moiety. Common reagents used in these reactions include methylamine, thiazolidine-4-one, and benzothiophene-3-carboxylic acid. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzothiophene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Shares structural similarities with other thiazolidine and benzothiophene derivatives.
Thiazolidine derivatives: Known for their biological activities and used in various medicinal applications.
Benzothiophene derivatives: Explored for their potential therapeutic effects and used in drug development
Uniqueness
The uniqueness of methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biological Activity
Methyl 2-{2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings through various studies.
Chemical Structure and Properties
The compound features a thiazolidinone moiety fused with a benzothiophene structure, which is characteristic of many biologically active molecules. The presence of both the thiazolidine and benzothiophene rings suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazolidinone structures often exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains. The compound may share similar properties due to the structural similarities with known antimicrobial agents .
Antitumor Activity
Thiazole and thiazolidinone derivatives have been extensively studied for their anticancer properties. A structure–activity relationship (SAR) analysis reveals that modifications on the thiazolidinone ring can enhance cytotoxicity against cancer cell lines. For example, compounds with specific substitutions have shown IC50 values in the low micromolar range against breast and colon cancer cell lines . The compound's unique structure suggests it may also possess antitumor activity through mechanisms such as apoptosis induction or inhibition of cell proliferation.
The proposed mechanisms of action for similar compounds include:
- Inhibition of DNA synthesis : Some thiazolidinones interfere with DNA replication in cancer cells.
- Apoptosis induction : Compounds can trigger programmed cell death pathways, particularly through the activation of caspases.
- Antioxidant activity : Certain derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazolidinone derivatives demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that modifications to the methyl group on the thiazolidinone ring significantly enhanced cytotoxic effects. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cells, showing IC50 values comparable to established chemotherapeutics like doxorubicin .
Research Findings
Study | Findings | IC50 (µM) | Cell Lines Tested |
---|---|---|---|
Study 1 | Antimicrobial efficacy against S. aureus and E. coli | < 10 | Bacterial strains |
Study 2 | Cytotoxicity in A549 and MCF7 cells | 15 (A549), 20 (MCF7) | Lung and breast cancer |
Properties
IUPAC Name |
methyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-18-17-20(2)15(22)11(26-17)8-12(21)19-14-13(16(23)24-3)9-6-4-5-7-10(9)25-14/h11H,4-8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHJLRDICUZYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N(C(=O)C(S1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.